![molecular formula C17H14F2N4O3 B13359199 1-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13359199.png)
1-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with difluoromethoxy and methoxyphenyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Métodos De Preparación
The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the difluoromethoxy group: This step often involves the use of selective fluorination reagents.
Attachment of the methoxyphenyl group: This can be done through various coupling reactions, such as Suzuki-Miyaura coupling.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.
Análisis De Reacciones Químicas
1-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogenating agents and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
1-[4-(trifluoromethoxy)phenyl]-N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which may result in different chemical properties and biological activities.
1-[4-(methoxy)phenyl]-N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide: The absence of fluorine atoms in this compound may lead to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H14F2N4O3 |
|---|---|
Peso molecular |
360.31 g/mol |
Nombre IUPAC |
1-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H14F2N4O3/c1-25-14-5-3-2-4-13(14)21-16(24)15-20-10-23(22-15)11-6-8-12(9-7-11)26-17(18)19/h2-10,17H,1H3,(H,21,24) |
Clave InChI |
PGOASAJNFSFPGA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


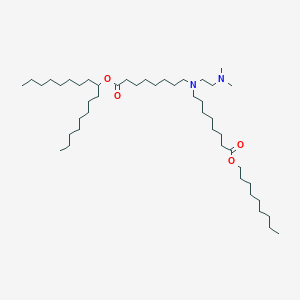
![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13359124.png)
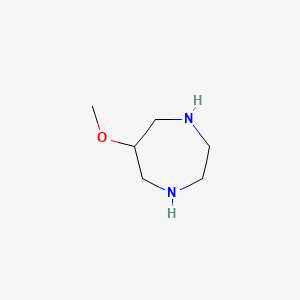
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359148.png)

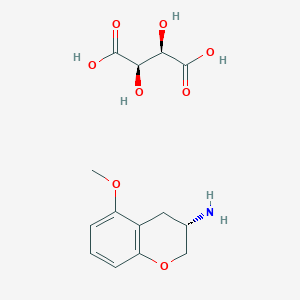
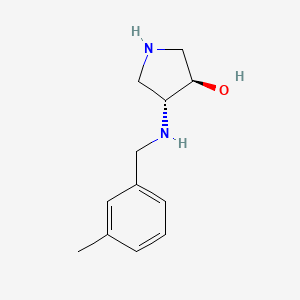

![4-(2-chlorophenyl)-3-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13359165.png)
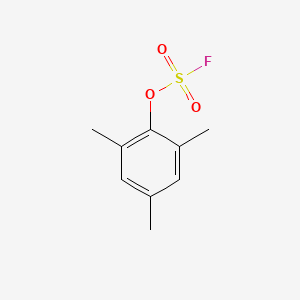
![N-[2-(4-methoxyphenyl)ethyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B13359192.png)
![6-(2-Bromophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359195.png)
![2-Methyl-3-(6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B13359196.png)
![Benzenesulfonylfluoride, 3-chloro-2-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13359200.png)
